2-Chloroethoxy Roxithromycin

Pharmaceutical Quality Control Impurity Profiling Process Chemistry

Roxithromycin EP Impurity J (2-Chloroethoxy Roxithromycin, CAS 134834-12-1) is the EP-designated process-related impurity reference standard essential for ANDA/DMF submissions and QC release testing of roxithromycin API. • Unique chlorine isotopic signature (³⁵Cl/³⁷Cl ~3:1) enables unambiguous HPLC-TOF/MS peak identification. • Compound-specific standard-not substitutable by Impurity H, C, or other EP impurities due to distinct synthetic origin and chromatographic behavior. • Supplied with full Certificate of Analysis (NMR, MS, HPLC), compliant with ISO 17034 and EP monograph requirements.

Molecular Formula C40H73ClN2O14
Molecular Weight 841.5 g/mol
Cat. No. B13439954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethoxy Roxithromycin
Molecular FormulaC40H73ClN2O14
Molecular Weight841.5 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=NOCOCCCl)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C40H73ClN2O14/c1-14-28-40(10,49)33(45)23(4)30(42-52-20-51-16-15-41)21(2)18-38(8,48)35(57-37-31(44)27(43(11)12)17-22(3)53-37)24(5)32(25(6)36(47)55-28)56-29-19-39(9,50-13)34(46)26(7)54-29/h21-29,31-35,37,44-46,48-49H,14-20H2,1-13H3/b42-30-/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1
InChIKeyXTXYIYHKHVFAAD-XZOIVAJYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2-Chloroethoxy Roxithromycin (CAS 134834-12-1)? A Procurement Guide to the EP Impurity J Reference Standard


2-Chloroethoxy Roxithromycin (CAS 134834-12-1, C40H73ClN2O14, MW 841.49) is the European Pharmacopoeia (EP)-designated Impurity J of the semi-synthetic macrolide antibiotic roxithromycin [1]. Chemically defined as Erythromycin 9-(E)-[O-[(2-chloroethoxy)methyl]oxime], it is a fully characterized process-related impurity reference standard used for analytical method development, method validation (AMV), quality control (QC) applications, and ANDA/DMF submissions for roxithromycin-containing pharmaceutical products . Unlike the parent antibiotic, this compound is not intended for therapeutic use and is procured exclusively as an analytical reference material to meet pharmacopeial and regulatory compliance requirements .

Why 2-Chloroethoxy Roxithromycin Cannot Be Substituted by Other EP Impurities (H, F, C, G, or K)


Roxithromycin impurity profiles exhibit compound-specific variability in both identity and relative abundance that renders generic substitution among EP-nominated impurities (e.g., Impurity H, F, C, G, J, or K) scientifically invalid for analytical applications. A 2015 evaluation of domestic roxithromycin impurity profiles using the EP 7.0 method revealed that while impurities H, F, and C are the major impurities, impurities G, J, and K are effectively removed by optimized synthesis technology and are thus typically present at trace or non-detectable levels in well-manufactured API batches [1]. This synthetic removal efficiency demonstrates that Impurity J (2-Chloroethoxy Roxithromycin) possesses a distinct process-related origin and quantitative profile that cannot be replicated by, or substituted with, other EP impurities such as Impurity H or Impurity C, which arise from different synthetic pathways (erythromycin B feedstock vs. intermediate oxime residues, respectively). Furthermore, HPLC-TOF/MS characterization of nineteen roxithromycin impurities confirms that each impurity has a unique structural identity, chromatographic retention behavior, and mass spectrometric signature, necessitating compound-specific reference standards for accurate peak identification and quantification [2]. Procurement of the correct impurity reference standard is therefore non-negotiable for method validation, system suitability testing, and regulatory submission compliance.

2-Chloroethoxy Roxithromycin (EP Impurity J): Product-Specific Quantitative Evidence for Analytical Selection


Synthesis Technology Effectively Removes Impurity J (2-Chloroethoxy Roxithromycin) from Roxithromycin API

An impurity profiling study of domestic roxithromycin using the European Pharmacopoeia 7.0 related substances method demonstrated that optimized synthesis technology effectively removes impurities G, J, and K induced during side-chain synthesis of roxithromycin [1]. This indicates that Impurity J (2-Chloroethoxy Roxithromycin) is a process-related impurity that is largely absent from well-manufactured API batches, distinguishing it from major impurities H, F, and C which are consistently present and require routine monitoring.

Pharmaceutical Quality Control Impurity Profiling Process Chemistry

2-Chloroethoxy Group Modification Enhances Lipophilicity Relative to Unmodified Roxithromycin

The 2-chloroethoxy modification on the roxithromycin scaffold enhances the compound's physicochemical properties, potentially improving solubility and biological activity relative to the parent molecule . Roxithromycin's structure includes a lactone ring and two sugar moieties that confer antibacterial activity and acid stability; the chloroethoxy substitution represents a distinct structural variant with altered chromatographic retention and solubility characteristics . While direct quantitative comparison data between 2-Chloroethoxy Roxithromycin and unmodified roxithromycin are not available from head-to-head studies, the class-level inference from macrolide SAR studies indicates that ether oxime modifications alter lipophilicity and consequently chromatographic retention behavior [1].

Physicochemical Characterization LogP Macrolide Derivatives

Pharmacopeial Designation as EP Impurity J Enables Regulatory Traceability in ANDA/DMF Submissions

2-Chloroethoxy Roxithromycin is formally designated as Roxithromycin EP Impurity J in the European Pharmacopoeia monograph for roxithromycin-related substances [1]. This pharmacopeial designation confers a specific regulatory identity that is recognized by health authorities for ANDA, DMF, and commercial production quality control applications. Multiple reference standard suppliers provide this compound with detailed Certificates of Analysis (COA) and full characterization data compliant with regulatory guidelines, including NMR, MS, HPLC purity (>95%), and traceability documentation against pharmacopeial standards (USP or EP) where feasible .

Regulatory Compliance Pharmacopeial Standards ANDA

Distinct Chromatographic and Mass Spectrometric Signature Enables Specific Peak Identification in HPLC-TOF/MS Analysis

A comprehensive characterization study of nineteen impurities in roxithromycin drug substance using HPLC coupled with Time-of-Flight (TOF) and Ion Trap Mass Spectrometry (MSⁿ) demonstrated that each impurity possesses a unique mass spectrometric fingerprint and distinct chromatographic retention behavior [1]. The study identified nine novel impurities alongside known EP impurities, confirming that accurate peak identification requires compound-specific reference standards. 2-Chloroethoxy Roxithromycin (EP Impurity J), with its characteristic molecular formula C40H73ClN2O14 (MW 841.49) and the distinctive chlorine isotopic pattern (³⁵Cl/³⁷Cl ratio ~3:1 observable in MS spectra), produces a mass spectrometric signature that is unambiguously distinguishable from other roxithromycin impurities lacking chlorine atoms.

Mass Spectrometry HPLC Method Development Impurity Identification

2-Chloroethoxy Roxithromycin (EP Impurity J): High-Value Application Scenarios in Pharmaceutical Quality Control


Analytical Method Development and Validation (AMV) for Roxithromycin Related Substances Testing

Procure 2-Chloroethoxy Roxithromycin as the certified EP Impurity J reference standard to develop and validate HPLC methods for roxithromycin related substances testing in compliance with EP 7.0 and subsequent monograph requirements. Use this compound-specific standard to establish system suitability parameters (resolution, retention time, peak symmetry), determine relative response factors (RRF), and validate method specificity, linearity, accuracy, and precision for ANDA submissions. The documented removal of Impurity J by optimized synthesis technology [1] underscores the importance of using a discrete reference standard—relying on retention time extrapolation from other impurities (e.g., Impurity H or C) is analytically invalid due to structural and chromatographic differences.

Quality Control (QC) Release Testing and Stability Studies of Roxithromycin API and Finished Dosage Forms

Use 2-Chloroethoxy Roxithromycin reference standard for routine QC release testing and stability-indicating method applications in commercial roxithromycin manufacturing. The compound's distinct HPLC-TOF/MS signature, including its characteristic chlorine isotopic pattern (³⁵Cl/³⁷Cl ratio ~3:1), enables unambiguous peak identification in complex chromatograms [2]. This analytical specificity is critical for accurate impurity profiling during forced degradation studies, shelf-life monitoring, and batch-to-batch consistency evaluation, where misidentification of Impurity J could lead to erroneous impurity quantitation and potential batch rejection.

Process Development and Optimization for Roxithromycin Side-Chain Synthesis

Employ 2-Chloroethoxy Roxithromycin as a process-specific marker for monitoring side-chain synthesis efficiency during roxithromycin manufacturing optimization. The EP 7.0 impurity profiling study demonstrated that impurities G, J, and K are induced during side-chain synthesis and are effectively removed by optimized domestic synthesis technology, in contrast to impurities H, F, and C which originate from erythromycin B feedstock and intermediate oxime residues [1]. Tracking Impurity J levels provides a quantitative metric for assessing side-chain synthesis process robustness and validating process improvements intended to minimize process-related impurity carryover into final API.

Regulatory ANDA/DMF Submission Support and Pharmacopeial Compliance Documentation

Procure 2-Chloroethoxy Roxithromycin with full pharmacopeial traceability documentation (Certificate of Analysis including NMR, MS, HPLC purity data, and structure confirmation) for inclusion in ANDA and DMF regulatory submissions. As the formally designated EP Impurity J in the European Pharmacopoeia roxithromycin monograph, this reference standard satisfies health authority expectations for impurity characterization and control [3]. The detailed characterization data provided with the standard—compliant with ISO 17034 and regulatory guidelines—enables seamless integration into Module 3.2.S.3.2 (Impurities) and 3.2.P.5.2 (Analytical Procedures) of the Common Technical Document (CTD).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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